molecular formula C19H19NO4 B2990189 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-01-7

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2990189
CAS No.: 1797890-01-7
M. Wt: 325.364
InChI Key: WSJHBTZZXZHNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797140-39-6) is a synthetic spirocyclic compound with the molecular formula C19H19NO4. This compound is offered for research purposes and is strictly For Research Use Only; it is not intended for human or veterinary diagnostic or therapeutic applications. Compounds within the spiro[isobenzofuran-1,4'-piperidine] structural class have been extensively investigated for their potential in central nervous system (CNS) applications. Early research into this family of compounds identified significant biological activities, including marked antitetrabenazine effects, suggesting potential as CNS agents . Subsequent studies have detailed compounds with neuroleptic properties, demonstrating high potency in behavioral avoidance tests in animal models . Furthermore, derivatives featuring sulfur attached to the piperidine nitrogen have shown diuretic and antihypertensive properties in preclinical studies . The specific substitution pattern of this compound, featuring a 2,5-dimethylfuran-3-carbonyl group attached to the piperidine nitrogen, is of particular interest. Spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives with various acyl substituents on the piperidine ring have been identified as ligands for the neuropeptide Y5 (NPY Y5) receptor . This molecular target is implicated in the regulation of feeding behavior and energy homeostasis, making it a focus for research into eating disorders and metabolic diseases . The presence of the furan carbonyl group suggests that this compound may interact with its targets through a Michael addition mechanism with biological nucleophiles, a common trait for molecules with similar structural features . Researchers will find this compound valuable for probing biological pathways related to the NPY Y5 receptor and for further exploration of its pharmacological profile.

Properties

IUPAC Name

1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-11-15(13(2)23-12)17(21)20-9-7-19(8-10-20)16-6-4-3-5-14(16)18(22)24-19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHBTZZXZHNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic structure that combines elements of furan and piperidine, which are known for their diverse biological activities. The presence of the dimethylfuran moiety is particularly noteworthy as it has been associated with various pharmacological properties.

Pharmacological Effects

Research indicates that compounds similar to This compound may exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of furan compounds can demonstrate antitumor properties. For instance, the synthesis of phthalazinones from phthalic anhydride has shown promising antitumor activity in various models .
  • Anti-inflammatory Properties : Furan derivatives have been noted for their anti-inflammatory effects in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structural features may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress .

Toxicity Profiles

The toxicity of This compound has been evaluated through various assays:

  • Acute Toxicity (LD50) : Data from related compounds suggest an LD50 value of approximately 1693 mg/kg in oral toxicity tests . This indicates a moderate level of acute toxicity.
  • Environmental Toxicity : The compound's environmental impact is assessed via LC50 values for aquatic organisms. For example, related compounds have shown LC50 values around 4.6 mg/L for fish and 12 mg/L for daphnia .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antitumor Studies : A study on phthalic anhydride derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Neuroprotective Research : Research on furan-based compounds revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of furan derivatives:

CompoundActivityReference
Phthalic Anhydride DerivativesAntitumor
Furan-Based CompoundsNeuroprotective
Spirocyclic Furan DerivativesAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1'-Position

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
  • CAS : 1956318-12-9
  • Molecular Formula: C₁₂H₁₃Cl₂NO₂
  • Higher molecular weight (274.14) and polarity compared to the base compound. Hazard Profile: Oral toxicity (H302), skin/eye irritation (H315/H319) .
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
  • CAS : 59142-96-0
  • Molecular Formula: C₁₃H₁₈ClNO
  • Key Features :
    • Methyl group reduces steric hindrance and increases basicity.
    • Simplified structure with lower molecular weight (239.74) .
1'-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]spiro[2-benzofuran-3,4'-piperidine]-1-one
  • ChEMBL ID : CHEMBL4877
  • Molecular Formula : C₂₀H₁₆F₃N₃O₂
  • Key Features :
    • Bulky trifluoromethyl-benzimidazole group improves receptor affinity but reduces solubility.
    • High molecular weight (387.36) and logP (4.3) suggest CNS penetration challenges .

Functional Group Impact on Pharmacological Properties

Compound Substituent Molecular Weight logP (Predicted) Key Pharmacological Traits
Base Compound (CAS 37663-46-0) None 203.24 ~1.5 σ2R binding scaffold
Target Compound 2,5-Dimethylfuran-3-carbonyl ~334.37 ~2.8 Enhanced lipophilicity, π-π interactions
5-Chloro derivative Chlorine 274.14 ~2.2 Halogen bonding, toxicity risks
Trifluoromethyl-benzimidazole CF₃-benzimidazole 387.36 ~4.3 High affinity, poor solubility

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